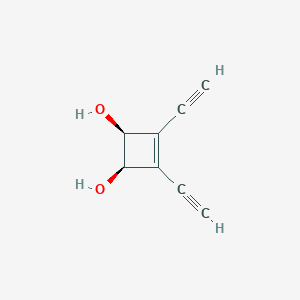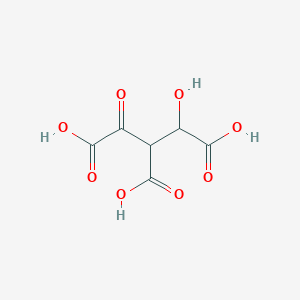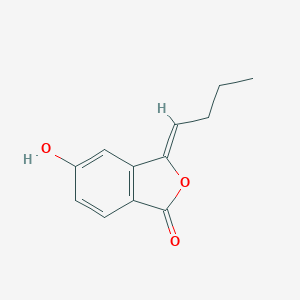
6-Chlorohexylzinc bromide solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorohexylzinc bromide solution is an organozinc compound widely used in organic synthesis. It is known for its role as a reagent and catalyst in various chemical reactions, particularly in the synthesis of silver nanowires. The compound’s unique properties make it valuable in the development of advanced materials and industrial applications.
Mécanisme D'action
Target of Action
6-Chlorohexylzinc bromide, also known as MFCD00671973, is primarily used in the synthesis of silver nanowires . Its primary target is the silver nitrate used in the synthesis process .
Mode of Action
The compound acts as an assistant additive in the synthesis of silver nanowires . It interacts with silver nitrate, influencing the formation of the nanowires . The diameter of the synthesized silver nanowires is strongly dependent on the dosage of 6-chlorohexylzinc bromide .
Biochemical Pathways
It plays a crucial role in the synthesis of silver nanowires, which are used in various applications such as transparent conductive films .
Result of Action
The use of 6-chlorohexylzinc bromide in the synthesis process results in high-quality silver nanowires with a small diameter of approximately 20 nm and a length of approximately 40 μm . These nanowires can be used to fabricate transparent conductive films with excellent optical performance .
Action Environment
The action of 6-chlorohexylzinc bromide is influenced by the conditions of the synthesis process. Factors such as the dosage of the compound and the temperature of the reaction can affect the quality and dimensions of the resulting silver nanowires .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Chlorohexylzinc bromide solution can be synthesized through the reaction of 6-chlorohexyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc in THF.
- Addition of 6-chlorohexyl bromide to the solution.
- Stirring the mixture under an inert atmosphere to prevent oxidation.
- The reaction proceeds at room temperature or slightly elevated temperatures to form 6-chlorohexylzinc bromide.
Industrial Production Methods: Industrial production of 6-chlorohexylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorohexylzinc bromide solution undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Addition Reactions: It can add to carbon-carbon multiple bonds, such as alkenes and alkynes, forming new carbon-zinc bonds.
Cross-Coupling Reactions: It is used in cross-coupling reactions with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with 6-chlorohexylzinc bromide include palladium catalysts, organic halides, and various nucleophiles.
Conditions: Reactions typically occur under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to optimize reaction rates and yields.
Major Products:
Substitution Products: Formation of new organozinc compounds.
Addition Products: Formation of organozinc adducts with alkenes and alkynes.
Cross-Coupling Products: Formation of complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
6-Chlorohexylzinc bromide solution has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and advanced materials.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of silver nanowires, which are essential for flexible electronics, transparent conductive films, and other advanced materials
Comparaison Avec Des Composés Similaires
6-Chlorohexylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.
6-Chlorohexylzinc chloride: Similar to 6-chlorohexylzinc bromide but with chloride as the counterion.
6-Chlorohexylzinc iodide: Similar to 6-chlorohexylzinc bromide but with iodide as the counterion.
Uniqueness: 6-Chlorohexylzinc bromide solution is unique due to its specific reactivity and stability, making it particularly useful in the synthesis of silver nanowires and other advanced materials. Its ability to form stable organozinc intermediates distinguishes it from similar compounds, providing distinct advantages in various chemical reactions .
Propriétés
Numéro CAS |
135579-83-8 |
|---|---|
Formule moléculaire |
C6H12BrClZn |
Poids moléculaire |
264.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chlorohexane |
InChI |
InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
YAKLROAYYIUTCX-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCCCCl.[Zn+]Br |
SMILES canonique |
[CH2-]CCCCCCl.[Zn+]Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-chlorohexylzinc bromide influence the diameter of synthesized silver nanowires?
A1: The research by [] demonstrates that 6-chlorohexylzinc bromide acts as an additive during the synthesis of AgNWs and has a significant impact on their diameter. Increasing the dosage of 6-chlorohexylzinc bromide leads to a decrease in the diameter of the resulting AgNWs. The mechanism by which this occurs is not fully elucidated within the paper but likely involves the interaction of the organozinc compound with the growing silver nanostructures, influencing their growth kinetics and resulting morphology. This control over diameter is crucial as it directly impacts the optical and electrical properties of the AgNWs, which are key for their application in transparent conductive films.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol](/img/structure/B157666.png)




![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)

